BOC-L-phenylalanine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

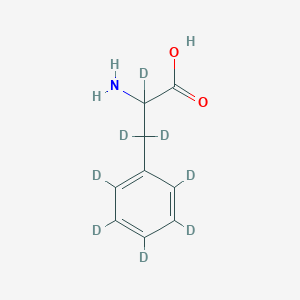

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-INHGFZCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BOC-L-phenylalanine-d8

Introduction

BOC-L-phenylalanine-d8 is the deuterium-labeled form of BOC-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. The "BOC" or "t-BOC" designation refers to the tert-butoxycarbonyl protecting group attached to the amine functionality of phenylalanine. This protecting group is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the amino group from participating in unwanted side reactions. The "-d8" signifies that eight hydrogen atoms in the L-phenylalanine molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative mass spectrometry-based applications.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, a detailed synthesis protocol, its applications in quantitative analysis, and relevant analytical data.

Chemical and Physical Properties

The properties of this compound are closely related to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of eight deuterium atoms.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁D₈NO₄ | N/A |

| Molecular Weight | ~273.36 g/mol | Calculated |

| Exact Mass | ~273.1818 Da | Calculated |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide. Insoluble in water and petroleum ether. | |

| Melting Point | 85-87 °C (for non-deuterated) | |

| Storage Conditions | Store at -20°C for long-term stability. |

Note: The molecular weight and exact mass are calculated based on the addition of 8 deuterium atoms to the non-deuterated structure. The melting point is for the non-deuterated compound and is expected to be very similar for the deuterated version.

Synthesis of this compound

The synthesis of this compound involves two main stages: the synthesis of L-phenylalanine-d8 and the subsequent protection of its amino group with a BOC group.

Experimental Protocol: Synthesis of L-phenylalanine-d8

Deuterated L-phenylalanine can be synthesized chemically or biosynthetically. A common biosynthetic approach involves culturing microorganisms in a medium enriched with a deuterium source, such as heavy water (D₂O).

Materials:

-

L-phenylalanine-producing microbial strain (e.g., a specific strain of E. coli or Corynebacterium glutamicum)

-

Minimal media growth medium

-

Heavy water (D₂O, 99 atom % D)

-

Deuterated glucose (or other carbon source)

-

Standard laboratory glassware and sterile culture equipment

-

Incubator shaker

-

Centrifuge

-

Lyophilizer

Methodology:

-

Adaptation of Microbial Strain: The microbial strain is gradually adapted to grow in increasing concentrations of D₂O to minimize isotopic effects on cell viability.

-

Culture in Deuterated Medium: A pre-culture is grown in a standard medium and then transferred to the deuterated minimal medium containing D₂O as the solvent and a deuterated carbon source.

-

Induction of Phenylalanine Production: Depending on the strain, the production of L-phenylalanine is induced under optimal conditions (e.g., temperature, pH, and aeration).

-

Harvesting and Extraction: After a sufficient incubation period, the cells are harvested by centrifugation. The supernatant, containing the secreted L-phenylalanine-d8, is collected.

-

Purification: The L-phenylalanine-d8 is purified from the culture medium using techniques such as ion-exchange chromatography.

-

Characterization: The isotopic enrichment of the purified L-phenylalanine-d8 is determined by mass spectrometry.

Experimental Protocol: BOC Protection of L-phenylalanine-d8

This procedure is based on the general method for BOC protection of amino acids.

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Dioxane

-

Water

-

Triethylamine

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Dissolution: L-phenylalanine-d8 (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water.

-

Basification: Triethylamine (2 equivalents) is added to the solution to act as a base.

-

Addition of BOC Reagent: Di-tert-butyl dicarbonate (1.1 equivalents) is added to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Workup:

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is washed with hexane to remove unreacted (Boc)₂O. .

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Applications in Quantitative Analysis

This compound is primarily used as an internal standard in stable isotope dilution (SID) mass spectrometry for the accurate quantification of L-phenylalanine or its derivatives in complex biological matrices.

Experimental Protocol: Quantification of L-phenylalanine in Plasma using this compound as an Internal Standard

Materials:

-

Plasma sample

-

This compound (internal standard)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Sample Preparation:

-

A known amount of this compound solution is spiked into a plasma sample.

-

Proteins are precipitated by adding a threefold excess of cold acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube and dried under a stream of nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both the analyte (L-phenylalanine) and the internal standard (L-phenylalanine-d8).

-

L-phenylalanine transition: e.g., m/z 166.1 → 120.1

-

L-phenylalanine-d8 transition: e.g., m/z 174.1 → 128.1

-

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of L-phenylalanine in the unknown sample is determined from the calibration curve.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis Workflow

Caption: Workflow for quantitative analysis using this compound.

Conclusion

This compound is a critical reagent for researchers and scientists engaged in quantitative proteomics and metabolomics. Its synthesis, while requiring specialized materials for deuteration, follows established chemical procedures for amino acid protection. The primary application of this isotopically labeled compound as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of L-phenylalanine in complex biological samples. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective utilization of this compound in a research setting.

In-Depth Technical Guide to BOC-L-phenylalanine-d8: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended to be a valuable resource for professionals in the fields of peptide synthesis, drug metabolism studies, and quantitative bioanalysis.

Core Chemical Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms in the L-phenylalanine moiety have been replaced by deuterium (B1214612). This isotopic substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, alongside the properties of the non-deuterated BOC-L-phenylalanine for direct comparison.

| Property | This compound | BOC-L-phenylalanine |

| Molecular Formula | C₁₄H₁₁D₈NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 273.35 g/mol | 265.31 g/mol |

| CAS Number | 106881-07-6 | 13734-34-4 |

| Appearance | White to off-white solid/powder | White powder |

| Melting Point | Not explicitly available for d8; 85-87 °C (for non-deuterated)[1][2] | 80 - 90 °C[3] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[2] | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[2] |

| Storage Conditions | Store at 0-8 °C[3] | Store at 0-8 °C[3] |

Synthesis of this compound

The synthesis of this compound involves two primary stages: the deuteration of L-phenylalanine and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of L-phenylalanine-d8

A common method for the deuteration of the aromatic ring of phenylalanine involves acid-catalyzed hydrogen-deuterium exchange. For full deuteration of the ring and side chain, more specialized methods are required. One reported synthesis of L-phenylalanine-d8 involves the catalytic reduction (deuteriumation) of a derivative of benzaldehyde-d6.

Materials:

-

L-phenylalanine

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

2-Propanol

-

Teflon-lined high-pressure reactor

Procedure:

-

A mixture of L-phenylalanine (1 g), Pt/C catalyst (0.40 g), 2-propanol (4 mL), and D₂O (40 mL) is placed in a Teflon-lined high-pressure reactor.

-

The reactor is sealed and heated to 200 °C with continuous stirring for 24 hours to achieve a high level of deuteration on both the backbone and the side chain.

-

After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.

-

The filtrate is evaporated to dryness under reduced pressure to yield deuterated L-phenylalanine.

-

Impurities can be removed by washing the crude product with ethanol.

Experimental Protocol: BOC Protection of L-phenylalanine-d8

The following is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids, adapted for the deuterated compound.

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (B86663)

-

Ethyl ether (or Ethyl acetate)

-

Pentane (or Hexane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a four-necked round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, dissolve sodium hydroxide (1.1 mol equivalent to L-phenylalanine-d8) in water.

-

Add L-phenylalanine-d8 (1 mol equivalent) to the stirred solution at ambient temperature, followed by the addition of tert-butyl alcohol.

-

To the clear, well-stirred solution, add di-tert-butyl dicarbonate (1 mol equivalent) dropwise over 1 hour. A white precipitate may form. The temperature may rise to 30–35°C.

-

Continue stirring the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with pentane. The organic phase is then extracted three times with a saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous layers and acidify to a pH of 1–1.5 by the careful addition of a potassium hydrogen sulfate solution. This should be done at 0–5°C and will be accompanied by the evolution of carbon dioxide.

-

Extract the turbid mixture four times with ethyl ether.

-

Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

-

The resulting oil is treated with hexane (B92381) and allowed to stand overnight to induce crystallization.

-

The white precipitate of this compound is collected by filtration, washed with cold pentane, and dried under reduced pressure.

Synthesis workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Experimental Protocol: Determination of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals corresponding to the deuterated positions confirms the incorporation of deuterium.

-

²H NMR: The presence of deuterium signals at the expected chemical shifts provides direct evidence of deuteration. The integration of these signals can be used to determine the relative isotopic abundance.

-

¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than the non-deuterated analog due to the presence of deuterium atoms.

-

The isotopic distribution pattern in the mass spectrum can be analyzed to calculate the percentage of isotopic enrichment.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development applications, primarily due to its properties as a stable isotope-labeled internal standard.

Use as an Internal Standard in Quantitative Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. Isotope-labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, co-elute during chromatography, and experience similar ionization efficiency, but are distinguishable by their mass.

Experimental Protocol: Quantitative Analysis of BOC-L-phenylalanine using LC-MS/MS with this compound as an Internal Standard

Sample Preparation:

-

To each unknown sample, calibration standard, and quality control sample, add a known and constant amount of this compound internal standard solution.

-

Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and internal standard from other components using a suitable LC column and mobile phase gradient.

-

Detect the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both BOC-L-phenylalanine and this compound.

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for quantitative analysis using an internal standard.

Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are used in DMPK studies to investigate the metabolic fate of drugs. By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profiles. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to slow down metabolism at specific sites, potentially improving a drug's pharmacokinetic properties.

Conclusion

This compound is a critical tool for researchers and scientists in the pharmaceutical and biotechnology industries. Its primary role as a highly effective internal standard in mass spectrometry enables accurate and precise quantification of its non-labeled analog, which is essential for reliable bioanalytical data. The synthetic routes, while requiring specialized techniques for deuteration, are well-established, allowing for the production of this valuable reagent. As quantitative proteomics and metabolomics continue to play an increasingly important role in drug discovery and development, the demand for high-purity, stable isotope-labeled compounds like this compound is expected to grow.

References

Synthesis of BOC-L-phenylalanine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic route for BOC-L-phenylalanine-d8, a critical deuterated amino acid for use in metabolic research and as a building block in the synthesis of deuterated peptides and pharmaceuticals. This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction

L-phenylalanine-d8 is an isotopically labeled variant of the essential amino acid L-phenylalanine, where all eight non-exchangeable hydrogen atoms have been replaced with deuterium (B1214612). Its primary application lies in metabolic studies, particularly in tracing the metabolic flux of phenylalanine to tyrosine, a pathway catalyzed by the enzyme phenylalanine hydroxylase. Deviations in this pathway are characteristic of metabolic disorders such as phenylketonuria (PKU). The tert-butyloxycarbonyl (BOC) protecting group is subsequently installed to facilitate its use in solid-phase or solution-phase peptide synthesis.

This guide outlines a common and effective synthetic strategy commencing with commercially available deuterated starting materials to produce N-acetyl-DL-phenylalanine-d8, followed by enzymatic resolution to isolate the desired L-enantiomer, and finally, the BOC-protection of the chiral amine.

Overall Synthesis Route

The synthesis of this compound can be accomplished in a three-stage process:

-

Synthesis of N-acetyl-DL-phenylalanine-d8: This stage involves the preparation of the racemic N-acetylated and deuterated phenylalanine precursor. A common method is the Erlenmeyer-Azlactone synthesis using benzaldehyde-d6 (B91794) and N-acetylglycine, followed by reduction and hydrolysis.

-

Enzymatic Resolution of N-acetyl-DL-phenylalanine-d8: The racemic mixture is resolved using an enzyme, typically Acylase I, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

BOC Protection of L-phenylalanine-d8: The isolated L-phenylalanine-d8 is then protected with a tert-butyloxycarbonyl (BOC) group to yield the final product.

Experimental Protocols

Stage 1: Synthesis of N-acetyl-DL-phenylalanine-d8

A plausible method for the synthesis of N-acetyl-DL-phenylalanine-d8 involves the Erlenmeyer-Azlactone synthesis starting from benzaldehyde-d6.

Materials:

-

Benzaldehyde-d6

-

N-acetylglycine

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Azlactone Formation: A mixture of benzaldehyde-d6 (1 equivalent), N-acetylglycine (1.2 equivalents), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) is heated at 100°C for 2 hours with stirring. The reaction mixture is then cooled to room temperature and slowly poured into cold water with vigorous stirring. The precipitated azlactone is collected by filtration, washed with cold water, and dried.

-

Hydrolysis and Reduction: The crude azlactone is suspended in a 10% aqueous solution of sodium hydroxide and heated under reflux until a clear solution is obtained. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate α-acetamido-cinnamic acid-d6. The precipitate is collected, washed with water, and dried. The dried intermediate is then dissolved in ethanol and subjected to catalytic hydrogenation (or deuteration if further labeling is desired, though in this case, the deuteration is from the starting material) using a palladium catalyst under a deuterium gas atmosphere to reduce the double bond, yielding N-acetyl-DL-phenylalanine-d8. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to give the crude product.

Stage 2: Enzymatic Resolution of N-acetyl-DL-phenylalanine-d8[1]

Materials:

-

N-acetyl-DL-phenylalanine-d8

-

Acylase I from Aspergillus oryzae

-

0.1 M Phosphate (B84403) buffer (pH 7.0)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Enzymatic Hydrolysis: Dissolve N-acetyl-DL-phenylalanine-d8 in 0.1 M phosphate buffer (pH 7.0) to a concentration of approximately 0.1 M. Adjust the pH to 7.0 with 1 M NaOH. Add Acylase I (e.g., 10 mg per gram of substrate) to the solution. Incubate the mixture at 37°C for 24 hours, maintaining the pH at 7.0 by the periodic addition of 1 M NaOH. The reaction progress can be monitored by HPLC.

-

Enzyme Deactivation and Separation: Terminate the reaction by heating the mixture to 90-100°C for 10 minutes to denature the enzyme. Cool the solution and remove the precipitated enzyme by filtration or centrifugation.

-

Isolation of L-phenylalanine-d8: Adjust the pH of the filtrate to the isoelectric point of phenylalanine (approximately 5.5). Cool the solution to 4°C to crystallize L-phenylalanine-d8. Collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

Isolation of N-acetyl-D-phenylalanine-d8: Acidify the filtrate from the previous step to pH 2 with 1 M HCl. Extract the N-acetyl-D-phenylalanine-d8 with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the D-enantiomer, which can be racemized and recycled.

Stage 3: BOC Protection of L-phenylalanine-d8[2][3][4][5]

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dioxane

-

Water

-

Sodium bicarbonate

-

Potassium bisulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve L-phenylalanine-d8 (1 equivalent) in a mixture of dioxane and water. Add sodium bicarbonate (2 equivalents) to the solution. Cool the mixture in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

-

Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate. Extract the product, this compound, with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization.

Data Presentation

Table 1: Quantitative Data for the Synthesis of BOC-L-phenylalanine

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method | Reference |

| N-Acetylation | N-acetyl-L-phenylalanine | ~94 | >95 | NMR | [1][2] |

| Enzymatic Resolution | N-acetyl-L-phenylalanine | 96.5 | >98 (optical purity) | HPLC, NMR | [3] |

| BOC Protection | BOC-L-phenylalanine | 78-90.5 | 99.1-99.3 | HPLC | [4][5] |

Note: The data presented is for the analogous non-deuterated compounds and serves as a representative expectation. Actual yields and purities for the deuterated synthesis may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Phenylalanine Metabolic Pathway

The primary use of L-phenylalanine-d8 is to trace its metabolic conversion to L-tyrosine, a critical step in amino acid catabolism.

Caption: Metabolic pathway of L-phenylalanine to L-tyrosine.

References

- 1. benchchem.com [benchchem.com]

- 2. magritek.com [magritek.com]

- 3. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

A Technical Guide to Deuterium-Labeled Amino Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are powerful tools in modern scientific inquiry, providing nuanced insights into complex biological systems. By substituting hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), researchers can introduce a subtle yet detectable mass change without significantly altering the molecule's chemical properties. This isotopic labeling enables precise tracking and quantification of amino acids and their metabolic products, facilitating advancements in drug metabolism, protein structure and dynamics, and metabolic pathway elucidation.[1] This technical guide offers a comprehensive overview of the synthesis, core principles, applications, and methodologies associated with the use of deuterated amino acids.

Core Principles and Applications

The utility of deuterium-labeled amino acids stems from several key principles, each underpinning a range of applications in research and pharmaceutical development.

The Kinetic Isotope Effect (KIE) in Drug Development

A foundational principle is the Kinetic Isotope Effect (KIE), where the substitution of hydrogen with deuterium forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond. In drug development, this effect is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] By deuterating specific sites on a drug molecule that are susceptible to metabolic degradation, the rate of metabolism can be reduced, potentially leading to improved drug efficacy and safety.[2] A notable example is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat Huntington's disease, which exhibits improved pharmacokinetic properties.[3]

Tracing and Quantifying Biological Processes

Deuterium-labeled amino acids serve as excellent tracers for monitoring and quantifying dynamic biological processes.[1][4]

-

Metabolic Pathway Analysis: By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1][5] This allows for the detailed mapping of metabolic networks and the determination of protein turnover rates.[1][6]

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" deuterated amino acids.[1][7] When combined with a control cell population grown in "light" media, the relative abundance of proteins can be accurately quantified using mass spectrometry.[7][8]

-

Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration of amino acids can simplify complex spectra, aiding in the structural and dynamic analysis of large proteins.[1][9]

Synthesis of Deuterium-Labeled Amino Acids

The preparation of deuterium-labeled amino acids can be achieved through several methods, broadly categorized as chemical synthesis and biological synthesis.

-

Chemical Synthesis: This approach involves either direct hydrogen/deuterium (H/D) exchange reactions on the amino acid or the use of deuterated precursors in a multi-step synthesis.[3] Direct exchange can be cost-effective, often using D₂O as the deuterium source, but may result in partial labeling and racemization.[3] Palladium-catalyzed H/D exchange protocols have been developed for more specific and efficient labeling.[10]

-

Biological Synthesis: This method utilizes microorganisms grown in deuterated media.[11] For instance, algae can be cultured in heavy water (D₂O) to produce fully deuterated proteins, from which the deuterated amino acids can be isolated.[12]

Key Experimental Techniques and Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used mass spectrometry-based technique for quantitative proteomics.[1][7] It allows for the comparison of protein abundance between different cell populations.

Experimental Protocol for SILAC:

-

Cell Culture and Labeling: Two populations of cells are cultured in chemically identical media, with the exception that one medium contains a "light" (natural) essential amino acid (e.g., L-Lysine), and the other contains a "heavy" deuterium-labeled version (e.g., L-Lysine-d4).[13] Cells are cultured for at least five to six generations to ensure complete incorporation of the labeled amino acid into the proteome.[7]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Preparation: The cell populations are combined, and the proteins are extracted and digested, typically with trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[7]

-

LC-MS/MS Analysis: The mixed peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the light and heavy amino acids will be chemically identical and co-elute during chromatography, but will be distinguishable by their mass-to-charge ratio in the mass spectrometer.[1]

-

Data Analysis: The relative peak intensities of the heavy and light peptide pairs are used to determine the relative abundance of the corresponding protein in the two cell populations.

Quantitative Data in SILAC:

| Parameter | Description | Typical Values |

| Isotopic Purity of Labeled Amino Acid | The percentage of the amino acid that is labeled with deuterium. | > 98% |

| Mass Shift | The mass difference between the heavy and light labeled peptides. | For Lysine-d4, the shift is 4 Da.[13] For Arginine-d10, it's 10 Da. |

| Incorporation Efficiency | The percentage of the specific amino acid in the proteome that is the heavy labeled version. | > 95% after 5-6 cell doublings.[7] |

Workflow for a Typical SILAC Experiment:

Caption: Workflow of a SILAC experiment for quantitative proteomics.

Metabolic Labeling with Heavy Water (D₂O)

Metabolic labeling with D₂O is a versatile method to study the turnover rates of proteins and other biomolecules in vivo or in cell culture.[14][15] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then used for new protein synthesis.[15][16]

Experimental Protocol for D₂O Labeling in Cell Culture:

-

Cell Culture and Adaptation: Cells are cultured in their standard medium.

-

Labeling: The standard medium is replaced with a medium containing a known concentration of D₂O (typically 4-8%).[14]

-

Time-Course Sampling: Cells are harvested at various time points after the introduction of the D₂O-containing medium.[14]

-

Protein Extraction and Digestion: Proteins are extracted from the harvested cells and digested into peptides.

-

LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS to determine the rate of deuterium incorporation over time by analyzing the isotopic distribution of the peptide's mass spectrum.[14]

-

Data Analysis: The rate of new protein synthesis (turnover rate) is calculated from the deuterium incorporation rate.

Workflow for Metabolic Labeling with D₂O:

Caption: Workflow for D₂O metabolic labeling to measure protein turnover.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a valuable tool in NMR spectroscopy for studying the structure and dynamics of proteins.[1] By selectively replacing protons with deuterium, the complexity of the ¹H-NMR spectrum is reduced, which helps in resolving overlapping signals and assigning resonances to specific amino acid residues.[1]

Experimental Protocol for NMR with Selective Deuteration:

-

Protein Expression and Labeling: The protein of interest is overexpressed in a bacterial or yeast system. The growth medium is supplemented with one or more specific deuterated amino acids.

-

Protein Purification: The labeled protein is purified from the expression system.

-

NMR Data Acquisition: NMR spectra (e.g., COSY, NOESY) are acquired for the labeled protein.

-

Spectral Analysis: The spectra of the deuterated protein are compared to the spectra of the unlabeled protein. The absence of signals corresponding to the deuterated amino acid(s) aids in the assignment of resonances and the determination of the protein's structure and dynamics.[9]

Logical Relationship in NMR Signal Assignment:

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClearPoint™ Heavy Isotope Labeled Amino Acids | AnaSpec [anaspec.com]

- 5. pnas.org [pnas.org]

- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 7. chempep.com [chempep.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to BOC-L-phenylalanine-d8: Molecular Weight and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document details its molecular weight, the significance of isotopic labeling, and a practical experimental protocol for its application as an internal standard in quantitative mass spectrometry.

Core Concepts: Isotopic Labeling and Mass Spectrometry

Isotopically labeled compounds, such as this compound, are indispensable tools in modern analytical and metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), results in a predictable mass shift without significantly altering the chemical properties of the molecule. This characteristic makes deuterated compounds ideal for use as internal standards in mass spectrometry-based quantification. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be accurately normalized, leading to highly precise and reliable quantification of the unlabeled analyte.

Data Presentation: Molecular Weight Comparison

The precise molecular weight is a critical parameter for any analytical standard. The following table summarizes the molecular weights of this compound and its related compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19[1][2][3] | The basic amino acid building block. |

| L-Phenylalanine-d8 | C₉H₃D₈NO₂ | 173.24 | Phenylalanine with eight deuterium atoms. |

| BOC-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | The non-deuterated, Boc-protected amino acid. |

| This compound | C₁₄H₁₁D₈NO₄ | 273.36 | The deuterated, Boc-protected amino acid of interest. |

Note: The molecular weight of this compound is calculated by adding the mass of the BOC group (C₅H₈O₂) to L-phenylalanine-d8 and subtracting the mass of one hydrogen to account for the formation of the carbamate (B1207046) linkage.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound with LC-MS/MS.

Caption: LC-MS/MS Quantification Workflow.

Experimental Protocols: Quantification of Amino Acids Using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of an amino acid analyte in a biological fluid (e.g., plasma) using its deuterated analog as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.

Objective: To accurately quantify the concentration of a target amino acid in a biological sample.

Materials and Reagents:

-

Biological matrix (e.g., human plasma)

-

Analyte standard

-

Deuterated internal standard (e.g., this compound)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or water).

-

From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations for the calibration curve.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

-

Sample Preparation:

-

Thaw the biological samples (e.g., plasma) on ice.

-

In a microcentrifuge tube, add a specific volume of the sample (e.g., 50 µL).

-

Spike the sample with a small volume of the deuterated internal standard working solution.

-

To precipitate proteins, add a volume of cold methanol (e.g., 150 µL).

-

Vortex the mixture thoroughly for approximately 30 seconds.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) is commonly used for amino acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to separate the analyte from other matrix components. The specific gradient will depend on the analyte and column used.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for amino acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific analyte and internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the deuterated internal standard in the chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This detailed protocol provides a robust framework for the use of this compound and other deuterated compounds in quantitative bioanalysis, ensuring high accuracy and precision in research and development settings.

References

Technical Guide: BOC-L-phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended for professionals in research, drug development, and peptide synthesis, offering comprehensive data, experimental protocols, and workflow visualizations.

Core Data Presentation

This compound is the deuterium-labeled version of BOC-L-phenylalanine.[1] The incorporation of deuterium (B1214612) atoms provides a valuable tool for various analytical and research applications, particularly in mass spectrometry-based assays and metabolic studies. While extensive data for the d8 variant is limited, the physicochemical properties are expected to be very similar to the non-deuterated form.

Table 1: Physicochemical Properties

| Property | BOC-L-phenylalanine | This compound |

| CAS Number | 13734-34-4[2] | 106881-07-6[1][3] |

| Molecular Formula | C₁₄H₁₉NO₄[2] | C₁₄H₁₁D₈NO₄[4] |

| Molecular Weight | 265.31 g/mol [2] | 273.35 g/mol [4] |

| Appearance | White crystalline powder[2] | Not explicitly specified, expected to be a white solid |

| Melting Point | 85-87 °C[4] | 85-87 °C[4] |

| Solubility | Soluble in ethanol[2] | Expected to be soluble in ethanol (B145695) and other organic solvents |

| Purity | --- | Typically ≥95% by HPLC; ≥98% atom D[] |

Note: The data for this compound is based on limited supplier information. The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Experimental Protocols

The primary application of this compound is in peptide synthesis, where it serves as a building block. The experimental protocols for using the deuterated form are analogous to those for the standard BOC-L-phenylalanine. Below are detailed methodologies for key steps in solid-phase peptide synthesis (SPPS) using a BOC-protection strategy.

Resin Loading (Attachment of the First Amino Acid)

The first amino acid is typically attached to a resin support. For example, to load BOC-L-phenylalanine onto a Merrifield resin:

-

Materials: Merrifield resin, BOC-L-phenylalanine, potassium iodide, diisopropylethylamine (DIEA), dimethylformamide (DMF).

-

Procedure:

-

Swell the Merrifield resin in DMF.

-

Dissolve BOC-L-phenylalanine and a catalytic amount of potassium iodide in DMF.

-

Add DIEA to the amino acid solution.

-

Add the resulting solution to the swollen resin and agitate at an elevated temperature (e.g., 50°C) for 12-24 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

-

Deprotection of the Boc Group

The Boc protecting group is removed to allow for the coupling of the next amino acid.

-

Materials: BOC-protected amino acid-loaded resin, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Swell the resin in DCM.

-

Treat the resin with a solution of TFA in DCM (typically 25-50%) for approximately 30 minutes at room temperature.

-

Wash the resin with DCM to remove the excess TFA and the cleaved Boc group.

-

Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a hindered base, such as 10% DIEA in DCM.

-

Wash the resin with DCM to prepare for the next coupling step.

-

Peptide Coupling

The next BOC-protected amino acid is coupled to the deprotected N-terminus of the resin-bound amino acid.

-

Materials: Deprotected amino acid-resin, this compound, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU), an activator (e.g., HOBt or HOAt), DIEA, DMF or DCM.

-

Procedure (using HBTU/HOBt):

-

Swell the deprotected resin in DMF.

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIEA to activate the amino acid (the solution will typically change color).

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).

-

Wash the resin with DMF and DCM.

-

Cleavage from the Resin and Final Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed.

-

Materials: Peptide-resin, a strong acid (e.g., anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA)), scavengers (e.g., anisole, thioanisole, p-cresol).

-

Procedure (using HF):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to protect sensitive amino acid residues.

-

Cool the apparatus to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether, then dissolve it in an appropriate aqueous buffer for purification (e.g., by HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows in peptide synthesis utilizing this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using the Boc strategy.

Caption: Logical relationship of Boc group deprotection under acidic conditions.

References

A Technical Guide to the Commercial Availability and Application of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in modern research and pharmaceutical development. Their unique physicochemical properties enable advancements in drug efficacy and safety, provide deeper insights into protein structure and dynamics, and allow for precise tracing of metabolic pathways. This technical guide provides a comprehensive overview of the commercial availability of deuterated amino acids, detailed experimental protocols for their use, and visualizations of key concepts and workflows.

Core Applications of Deuterated Amino Acids

The substitution of hydrogen with deuterium introduces a subtle yet significant change in mass and bond strength (the Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond). This gives rise to the Kinetic Isotope Effect (KIE), which can slow down metabolic reactions involving the cleavage of these bonds. This effect is strategically utilized in drug development to improve the pharmacokinetic profiles of new therapeutic agents.

In analytical and structural biology, the distinct nuclear spin and gyromagnetic ratio of deuterium make it invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In NMR, selective deuteration simplifies complex spectra of large proteins, aiding in structural determination. In MS, the mass shift introduced by deuterium allows for accurate quantification of proteins and metabolites.

Commercial Availability of Deuterated Amino Acids

A variety of deuterated amino acids are commercially available from several specialized suppliers. These products vary in the extent and position of deuteration, from specific site-labeling to uniform or perdeuteration (where all non-exchangeable hydrogens are replaced with deuterium). Isotopic purity and enrichment levels are critical parameters to consider when selecting a product for a specific application. Below is a summary of representative products from leading suppliers.

Table 1: Representative Commercially Available Deuterated Amino Acids

| Supplier | Product Name/Number | Deuteration Pattern | Isotopic Purity/Enrichment |

| Sigma-Aldrich | Deuterated Amino Acid Standard Mixture (SMB00917) | Mixture of 24 deuterated amino acids | Varies per component |

| L-Lysine-4,4,5,5-d4 hydrochloride | d4 | Not specified | |

| Cambridge Isotope Laboratories (CIL) | "CELL FREE" AMINO ACID MIX (20 AA) (DLM-6818) | Uniformly Deuterated (U-D) | 98% |

| L-Alanine (3-¹³C, 99%; 3,3,3-D₃, 98%) | d3 | 98% | |

| L-Leucine (5,5,5-D3) | d3 | Not specified | |

| CDN Isotopes | D-Alanine-2,3,3,3-d4 | d4 | 98 atom % D |

| L-Leucine-d10 | d10 | 98 atom % D | |

| L-Tryptophan-2,3,3-d3 | d3 | 98 atom % D |

Note: Pricing information is generally available upon request from the suppliers' websites.

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of deuterated amino acids.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses metabolic labeling to compare protein abundance between different cell populations.

Objective: To quantitatively analyze differences in protein expression between two cell populations.

Materials:

-

SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) lacking L-lysine and L-arginine.

-

"Light" L-lysine and L-arginine.

-

"Heavy" deuterated L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7).

-

Dialyzed fetal bovine serum (dFBS).

-

Cell line of interest.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein quantitation assay (e.g., BCA assay).

-

Reagents for protein reduction, alkylation, and tryptic digestion.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Adaptation: Culture the cells for at least five passages in the "light" SILAC medium and the "heavy" SILAC medium to ensure complete incorporation of the respective amino acids.

-

Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

-

Cell Lysis: Harvest both cell populations and lyse them separately in lysis buffer.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Reduce the disulfide bonds in the mixed protein sample, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of proteins based on the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 2: Production of a Deuterated Protein for NMR Analysis

This protocol describes the overexpression and purification of a deuterated protein in E. coli for structural analysis by NMR spectroscopy.

Objective: To produce a highly deuterated protein for NMR structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the gene of interest.

-

M9 minimal medium prepared with deuterium oxide (D₂O).

-

Deuterated glucose as the carbon source.

-

¹⁵NH₄Cl as the nitrogen source (for ¹⁵N-labeling).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotics.

-

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

-

Adaptation to D₂O: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal medium. This is typically done by progressively increasing the percentage of D₂O in the culture medium over several subcultures.

-

Main Culture: Inoculate a large volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted E. coli strain.

-

Induction: Grow the culture at an appropriate temperature until it reaches the mid-logarithmic phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression by adding IPTG.

-

Harvesting: Continue to grow the cells for several hours post-induction and then harvest the cells by centrifugation.

-

Purification: Resuspend the cell pellet and lyse the cells. Purify the deuterated protein using an appropriate chromatography method.

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (in D₂O) and concentrate it to the desired level for NMR analysis.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Technical Guide: Safety and Handling of BOC-L-phenylalanine-d8

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for BOC-L-phenylalanine-d8. Specific safety data for the deuterated form is limited; therefore, this guide is primarily based on the well-documented safety profile of its non-deuterated counterpart, BOC-L-phenylalanine (CAS No. 13734-34-4). The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical hazards. However, users should always consult the specific Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and local safety regulations.

Hazard Identification and Classification

BOC-L-phenylalanine is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 and the 2012 OSHA Hazard Communication Standard.[1][2][3][4] However, as with any laboratory chemical, appropriate caution should be exercised.

-

GHS Classification: This substance does not meet the criteria for classification.[1][2]

-

Potential Health Effects:

-

Other Hazards: The enrichment of fine dust can lead to the danger of a dust explosion.[1][2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of BOC-L-phenylalanine.

| Property | Value | Source |

| CAS Number | 13734-34-4 | [1][7] |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][7][8] |

| Molecular Weight | 265.31 g/mol | [3][7][8] |

| Appearance | White powder / solid | [7][8] |

| Melting Point | 80 - 90 °C | [7][9] |

| Optical Rotation | [α]₂₀/D = +25 ± 2° (c=1 in EtOH) | [7][9] |

| Purity | ≥ 99% | [1][7] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling

-

General Hygiene: Keep away from food, drink, and animal feed.[1] Wash hands thoroughly after handling.

-

Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[1][3]

-

Dust Formation: Avoid the formation of dust and aerosols.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5] Violent reactions can occur.[1][2]

Storage

-

Conditions: Store in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is between 2°C and 8°C.[1][7][8]

-

Containers: Keep containers tightly closed.[4]

Disposal

-

Method: Dispose of unused or surplus material through a licensed disposal company.[3]

-

Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local environmental control regulations.[3]

First Aid Measures

The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms occur. | [1][3] |

| Skin Contact | Take off contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. | [1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell. | [1][3] |

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If dust is generated, a particulate respirator (like a P95 or N95) may be necessary.[2]

-

Body Protection: Wear a laboratory coat.

Illustrative Experimental Protocol: Peptide Coupling

This compound is primarily used in peptide synthesis. The following is a generalized protocol for coupling it to another amino acid ester, adapted from common laboratory procedures.[10][11]

Objective: To synthesize a dipeptide by coupling this compound with a phenylalanine ethyl ester.

Materials:

-

This compound

-

L-Phenylalanine ethyl ester hydrochloride

-

Iso-butyl chloroformate

-

N-methylmorpholine (NMM)

-

Chloroform (B151607) (or Dichloromethane - DCM)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Activation: Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask.

-

Add N-methylmorpholine (1 equivalent) and iso-butyl chloroformate (1 equivalent) to the solution.

-

Stir the mixture at room temperature for approximately one hour to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve L-Phenylalanine ethyl ester hydrochloride (1 equivalent) in chloroform and add N-methylmorpholine (1 equivalent).

-

Add the amino acid ester solution to the activated this compound mixture.

-

Stir the reaction overnight at room temperature.

-

Workup: Dilute the reaction mixture with chloroform.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude dipeptide product. Further purification can be performed via column chromatography if necessary.

Note: No special precautions regarding anhydrous conditions or inert atmospheres are typically required for this type of reaction on a standard laboratory scale.[11]

Diagrams

The following diagrams illustrate a typical workflow for handling this compound and the logical relationships between hazards and safety measures.

Caption: General laboratory workflow for handling this compound.

Caption: Relationship between hazards and corresponding safety measures.

References

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to Stable Isotope Labeling in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the precise quantification of protein expression and its dynamic changes is paramount. Stable isotope labeling in proteomics has emerged as a powerful set of techniques to achieve this, offering unparalleled accuracy and multiplexing capabilities. This guide provides a comprehensive overview of the core stable isotope labeling methodologies, their experimental protocols, and their applications in dissecting complex signaling pathways.

Core Principles of Stable Isotope Labeling

Stable isotope labeling techniques are all founded on a common principle: introducing a "heavy" isotope of an element (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides, creating a mass difference between labeled and unlabeled samples. This mass shift is then detected by a mass spectrometer, allowing for the relative or absolute quantification of proteins between different experimental conditions. The primary methods can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[1][2]

A Comparative Overview of Key Labeling Strategies

The choice of a stable isotope labeling strategy depends on several factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy. The three most prominent techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—each offer distinct advantages and disadvantages.[2][3][4]

| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic labeling in vivo | Chemical labeling in vitro (isobaric) | Chemical labeling in vitro (isobaric) |

| Principle | Cells are grown in media containing "light" or "heavy" amino acids (e.g., ¹²C₆-Arg vs. ¹³C₆-Arg).[5] | Peptides are labeled with isobaric tags that have identical mass but yield different reporter ions upon fragmentation.[6] | Peptides are labeled with isobaric tags similar to iTRAQ, with a wider range of multiplexing options.[7] |

| Multiplexing Capacity | Typically 2-plex or 3-plex. | 4-plex and 8-plex.[6] | Up to 18-plex (TMTpro).[3] |

| Quantitative Accuracy | High, as samples are mixed at the cell level, minimizing experimental variability.[2] | Good, but can be affected by "ratio compression" where quantitative ratios are underestimated.[4] | Good, but also susceptible to ratio compression.[4] |

| Sample Applicability | Limited to cultured cells that can incorporate the labeled amino acids.[4] | Applicable to a wide range of samples, including tissues and biofluids.[6] | Applicable to all biological samples.[8] |

| Cost | Can be expensive due to the cost of labeled amino acids and specialized media.[4] | Reagents are costly.[4] | Reagents are costly. |

Experimental Workflows and Protocols

Detailed and meticulous experimental protocols are crucial for the success of any quantitative proteomics experiment. Below are the generalized workflows for SILAC, iTRAQ, and TMT, followed by more detailed step-by-step protocols for each.

General Experimental Workflow

The following diagram illustrates the general workflow for stable isotope labeling proteomics, highlighting the key stages from sample preparation to data analysis.

Detailed Experimental Protocol: SILAC

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.

Materials:

-

SILAC-compatible cell culture medium (deficient in specific amino acids, e.g., Arg, Lys)

-

"Light" (natural abundance) and "heavy" (e.g., ¹³C₆, ¹⁵N₂) labeled amino acids

-

Dialyzed fetal bovine serum (FBS)

-

Cell lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium, and the other in "heavy" medium. Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[5][9]

-

Experimental Phase: Apply the experimental treatment to one of the cell populations.

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract proteins.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[10]

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[9]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs to determine the relative abundance of each protein.

Detailed Experimental Protocol: iTRAQ

iTRAQ is a chemical labeling method that uses isobaric tags.

Materials:

-

iTRAQ Reagent Kit (4-plex or 8-plex)

-

Protein samples (up to 8)

-

Reducing and alkylating agents

-

Trypsin

-

Cation exchange chromatography materials (for fractionation)

-

LC-MS/MS system

Procedure:

-

Protein Extraction, Reduction, and Alkylation: Extract proteins from each sample. Reduce disulfide bonds with a reducing agent and then block the free sulfhydryl groups with an alkylating agent.

-

Protein Digestion: Digest the proteins in each sample into peptides using trypsin.[1]

-

iTRAQ Labeling: Label the peptides from each sample with a different iTRAQ reagent according to the manufacturer's protocol.[1]

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.[6]

-

Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.[11]

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Identify the peptides from the fragmentation spectra and quantify the relative abundance of each peptide based on the intensity of the reporter ions.[6]

Detailed Experimental Protocol: TMT

TMT is another isobaric chemical labeling method with higher multiplexing capabilities.

Materials:

-

TMT Reagent Kit (e.g., TMT10plex, TMTpro 18-plex)

-

Protein samples

-

Reducing and alkylating agents

-

Trypsin

-

High-pH reversed-phase chromatography materials (for fractionation)

-

LC-MS/MS system

Procedure:

-

Protein Extraction, Reduction, and Alkylation: Similar to the iTRAQ workflow, extract, reduce, and alkylate the proteins from each sample.

-

Protein Digestion: Digest the proteins into peptides using trypsin.[7]

-

TMT Labeling: Label the peptides from each sample with the corresponding TMT reagent as per the manufacturer's instructions.[7]

-

Sample Pooling: Combine all labeled peptide samples into a single mixture.

-

Fractionation: Fractionate the pooled peptide mixture, typically using high-pH reversed-phase liquid chromatography.[8]

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Identify peptides and quantify their relative abundance based on the reporter ion intensities in the MS/MS spectra.[7]

Visualization of Experimental Workflows and Signaling Pathways

Understanding the intricate workflows and the biological pathways they interrogate is crucial. The following diagrams, created using the DOT language, provide visual representations of these processes.

Stable Isotope Labeling Workflow Comparison

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in numerous cancers.

References

- 1. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 8. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Robust workflow for iTRAQ-based peptide and protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of BOC-L-phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of BOC-L-phenylalanine

The following tables summarize the known solubility of BOC-L-phenylalanine in various solvents. This information is critical for handling, formulation, and experimental design involving this compound.

Table 1: Quantitative Solubility Data

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | 376.92 mM | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility.[1] |

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Methanol | Soluble[2][3] |

| Dichloromethane | Soluble[2][3] |

| Dimethylformamide | Soluble[2][3] |

| N-methyl-2-pyrrolidone | Soluble[2][3] |

| Ethanol | Soluble[4] |

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is crucial for its application in research and drug development. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like BOC-L-phenylalanine-d8, commonly known as the shake-flask method.[5]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-